Ácido 4-nitrocinámico

Descripción general

Descripción

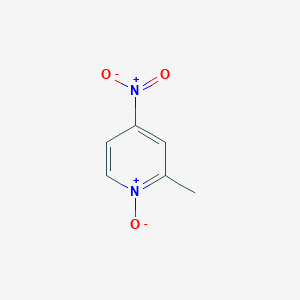

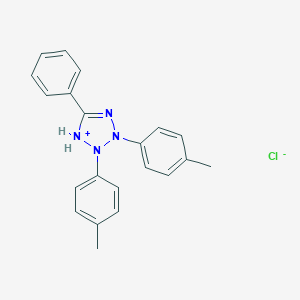

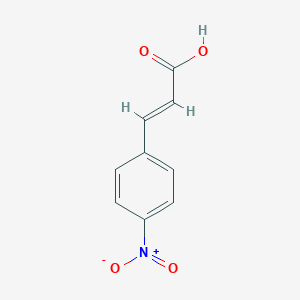

4-Nitrocinnamic acid, also known as 4-Nitrocinnamic acid, is a useful research compound. Its molecular formula is C9H7NO4 and its molecular weight is 193.16 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Nitrocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638142. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de la xantina oxidasa

El ácido 4-nitrocinámico (4-NA) se ha identificado como un inhibidor de la xantina oxidasa (XO), una enzima involucrada en el metabolismo de las purinas que lleva a la producción de ácido úrico . La inhibición de la XO por 4-NA es significativa porque ofrece un posible enfoque terapéutico para afecciones como la gota, donde los niveles de ácido úrico son anormalmente altos. El compuesto exhibe un mecanismo de inhibición no competitivo y forma complejos con la XO, lo que podría conducir al desarrollo de nuevos inhibidores de la XO.

Intermedio de síntesis orgánica

4-NA sirve como intermedio en los procesos de síntesis orgánica . Su estructura química le permite participar en diversas reacciones que forman la base de la química orgánica sintética. Este papel es crucial para el desarrollo de nuevos compuestos y materiales, incluidos los farmacéuticos y los polímeros.

Síntesis de sacarina

Este compuesto se utiliza como materia prima en la síntesis de sacarina, un edulcorante artificial . El grupo nitro en 4-NA juega un papel vital en las reacciones químicas que conducen a la formación de sacarina, destacando su importancia en la industria alimentaria.

Investigación farmacológica

Debido a sus propiedades estructurales, 4-NA es objeto de interés en la investigación farmacológica. Forma parte de un grupo más amplio de derivados del ácido cinámico que se están estudiando por sus posibles efectos farmacológicos, incluidas las actividades antiinflamatorias y anticancerígenas .

Mecanismo De Acción

Target of Action

The primary target of 4-Nitrocinnamic acid is Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

4-Nitrocinnamic acid inhibits XO in a reversible and noncompetitive manner . The presence of the nitro group in 4-Nitrocinnamic acid is essential for enhancing XO inhibition . It forms complexes with XO, referred to as 4-Nitrocinnamic acid-XO complexes . Hydrogen bonds and van der Waals forces play crucial roles in the binding process .

Biochemical Pathways

The inhibition of XO by 4-Nitrocinnamic acid affects the purine catabolism pathway. By inhibiting XO, 4-Nitrocinnamic acid prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the production of uric acid .

Pharmacokinetics

The compound’s ability to form complexes with xo suggests that it may have good bioavailability .

Result of Action

The inhibition of XO by 4-Nitrocinnamic acid results in a significant reduction of serum uric acid level . This could potentially be beneficial in conditions such as gout, where there is an overproduction of uric acid .

Análisis Bioquímico

Biochemical Properties

4-Nitrocinnamic acid has been found to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism . The presence of the nitro group in 4-Nitrocinnamic acid enhances its XO inhibitory activity . It inhibits XO in a reversible and noncompetitive manner .

Cellular Effects

The inhibitory effects of 4-Nitrocinnamic acid on XO can lead to a significant reduction in serum uric acid levels . This suggests that 4-Nitrocinnamic acid could potentially be used in the treatment of conditions associated with high uric acid levels, such as gout .

Molecular Mechanism

4-Nitrocinnamic acid exerts its effects at the molecular level through binding interactions with XO . It forms complexes with XO, referred to as 4-Nitrocinnamic acid-XO complexes . Hydrogen bonds and van der Waals forces play crucial roles in this binding process .

Metabolic Pathways

4-Nitrocinnamic acid is involved in the purine metabolism pathway through its inhibition of XO . XO is a key enzyme in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid .

Propiedades

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060710, DTXSID301043547 | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

882-06-4, 619-89-6 | |

| Record name | trans-4-Nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 4-Nitrocinnamic acid?

A1: 4-Nitrocinnamic acid has the molecular formula C₉H₇NO₄ and a molecular weight of 193.15 g/mol. Spectroscopically, it can be characterized by:

- FT-IR: Characteristic peaks for carboxylic acid and nitro groups. []

- NMR: Signals corresponding to aromatic protons and olefinic protons. []

Q2: How does the nitro group in 4-Nitrocinnamic acid influence its reactivity compared to cinnamic acid?

A2: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution. This effect is observed in nitration reactions, where 4-nitrocinnamic acid reacts significantly slower than cinnamic acid. [] Additionally, the nitro group influences the reactivity of the Criegee intermediate formed during ozonolysis, leading to different product ratios compared to cinnamic acid and its 4-methoxy derivative. []

Q3: Can 4-Nitrocinnamic acid be used as a ligand in coordination chemistry?

A3: Yes, 4-Nitrocinnamic acid can act as a ligand in metal complexes. For instance, it forms a complex with Cu(II) where the carboxylate group coordinates in a monodentate fashion, resulting in a square planar geometry around the copper center. []

Q4: Has 4-Nitrocinnamic acid shown any potential for biological activity?

A4: Research indicates that 4-Nitrocinnamic acid exhibits inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition was found to be reversible and noncompetitive, with the nitro group playing a crucial role in enhancing the inhibitory effect. [] Furthermore, 4-Nitrocinnamic acid demonstrated antimicrobial and anti-biofilm activity against multi-drug resistant Staphylococcus aureus isolates, highlighting its potential for combating drug-resistant bacterial infections. []

Q5: What is known about the interaction of 4-Nitrocinnamic acid with DNA?

A5: While not directly studied with 4-Nitrocinnamic acid, its zinc(II) complex, [ZnL2(H2O)2] (where L = 4-Nitrocinnamate), has been shown to interact with DNA through a strong electrostatic interaction, possibly via an intercalative mode of binding. [] This suggests that 4-Nitrocinnamic acid itself, or its derivatives, might possess DNA-binding properties.

Q6: Are there any known applications of 4-Nitrocinnamic acid derivatives?

A6: Derivatives of 4-Nitrocinnamic acid have been investigated for their potential as non-thiol farnesyltransferase inhibitors. [] Additionally, 4-nitrocinnamate esters of 4-halogene-4’-hydroxyazobenzenes have been synthesized and found to exhibit liquid crystalline properties, specifically an enantiotropic nematic phase. [] These findings highlight the potential of 4-Nitrocinnamic acid derivatives in medicinal chemistry and materials science.

Q7: What are the environmental concerns regarding 4-Nitrocinnamic acid and its degradation?

A7: While specific information on the environmental impact of 4-Nitrocinnamic acid is limited, microbial studies have shown the biodegradation of 4-nitrobiphenyl into 4-nitrocinnamic acid as an intermediate metabolite. [] This suggests potential pathways for the compound's degradation in the environment. Further research is needed to understand its ecotoxicological effects and develop strategies for mitigation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

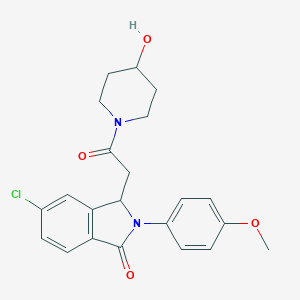

![(E)-3-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B19175.png)